Hydrogen Bond Donor Count: Target Secondary Amide Provides 2 HBD vs. 1 HBD in All N-Alkylated Tertiary Amide Analogs
The target compound possesses two hydrogen bond donors (primary amine NH₂ and secondary amide NH), whereas every N-alkylated analog in the series—including the N-methyl, N-isopropyl, and N-cyclopropyl derivatives—possesses only one HBD (the primary amine NH₂ exclusively), because N-alkylation eliminates the amide NH donor [1]. This additional HBD is critical for target engagement in binding pockets requiring bidentate hydrogen bonding and for establishing intermolecular interactions in crystal engineering and supramolecular assembly applications [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (NH₂ + amide NH) |
| Comparator Or Baseline | N-Methyl analog (CAS 1354025-38-9): 1 HBD (NH₂ only); N-Cyclopropyl analog (CAS 1354026-15-5): 1 HBD (NH₂ only); N-Isopropyl analog (CAS 1354029-03-0): 1 HBD (NH₂ only) |
| Quantified Difference | +1 HBD (100% increase vs. all N-alkylated comparators) |
| Conditions | Computed physicochemical properties; target compound data from Leyan product page; N-methyl analog data from Leyan product page; N-cyclopropyl analog data from PubChem CID 66568890 |
Why This Matters
An additional hydrogen bond donor can substantially increase binding affinity (commonly 0.5–1.5 kcal/mol per H-bond in protein–ligand complexes), enabling target engagement geometries unachievable with tertiary amide analogs; this directly influences hit-to-lead progression decisions.
- [1] PubChem. CID 66568890: (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide. Computed Properties: Hydrogen Bond Donor Count = 1. View Source
- [2] Kenny, P.W. 'Hydrogen-Bond Donors in Drug Design,' J. Med. Chem., 2022, 65(21), 14261–14275. ACS Publications. Discusses the critical role of HBD count and geometry in drug–target binding affinity. View Source
